
Benzyl 3-(aminomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(aminomethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to the 3-position of the benzoate ring, with an aminomethyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)benzoate typically involves a multi-step process. One common method includes the alkylation of a benzoate derivative followed by esterification and further alkylation . The reaction conditions are generally mild, and the process is designed to achieve high yields with simple operations.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions are typically controlled to ensure the desired transformation with minimal side reactions.
Major Products Formed
The major products formed from these reactions include benzylic alcohols, benzylic halides, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 3-(aminomethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 3-(aminomethyl)benzoate include:
- Benzyl benzoate
- Benzyl 4-(aminomethyl)benzoate
- Benzyl 2-(aminomethyl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups allow for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
InChI Key |
BYBCIJRHVGNOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















